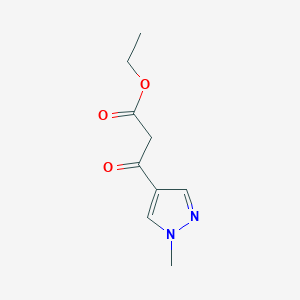
Ethyl 3-(1-methyl-1H-pyrazol-4-YL)-3-oxopropanoate
Overview
Description
Pyrazole compounds are known for their diverse pharmacological effects . They are often used in the synthesis of various pharmaceuticals .
Molecular Structure Analysis
The molecular structure of a pyrazole compound typically consists of a five-membered ring with two nitrogen atoms and three carbon atoms .Chemical Reactions Analysis
Pyrazole compounds can undergo various chemical reactions, including substitutions and additions, depending on the functional groups attached to the pyrazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a pyrazole compound can vary depending on its specific structure and the functional groups it contains. For example, some pyrazole compounds are solids at room temperature .Scientific Research Applications
1. 1,3-Dipolar Cycloadditions and [1,5] Sigmatropic Rearrangements
Ethyl 3-(1-methyl-1H-pyrazol-4-YL)-3-oxopropanoate plays a crucial role in chemical synthesis. For instance, its involvement in 1,3-dipolar cycloadditions with electron-rich and electron-deficient alkynes leads to the formation of CF3-substituted pyrazoles. These reactions exhibit excellent regioselectivities and are complemented by [1,5] sigmatropic rearrangements that result in shifted acyl groups. The rearrangements are influenced by electron-withdrawing substituents, offering a pathway to synthesize mono-, bis-, and tris(trifluoromethyl)-substituted pyrazoles (Gladow, Doniz‐Kettenmann, & Reissig, 2014).
2. Antimicrobial Activity and Pyrazolone Derivatives
Ethyl 3-(1-methyl-1H-pyrazol-4-YL)-3-oxopropanoate serves as a precursor in the synthesis of pyrazolone derivatives. These derivatives demonstrate antimicrobial properties against various microbial strains and dermatophyte fungi. They are synthesized through a facile one-pot method, involving ethyl 2-cyanoacetate, pyrazole aldehydes, and nitrostyrenes, highlighting their potential in biomedical applications (Banoji et al., 2022).
3. Synthesis of Nitrogen-Containing Heterocycles
This compound is instrumental in synthesizing a variety of nitrogen-containing heterocycles such as pyrazole, triazole, pyridinone, and pyrimidinone derivatives. These heterocycles are synthesized from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate, demonstrating the compound's versatility in creating complex nitrogenous structures with potential applications in pharmacology and material science (Behalo & Aly, 2011).
4. Coordination Polymers and Chirality
The compound is used in the synthesis of coordination polymers with metals like Zn(II) and Cd(II). These polymers exhibit interesting structural properties, including chirality, which can be influenced by factors like hydrogen bonds. The chiral nature of these polymers is significant in areas such as asymmetric catalysis and molecular recognition, showcasing the compound's potential in material chemistry (Cheng et al., 2017).
5. Biological Evaluation and Anticancer Properties
Ethyl 3-(1-methyl-1H-pyrazol-4-YL)-3-oxopropanoate is also pivotal in the synthesis of novel compounds with promising biological activities. These compounds, especially those exhibiting binding affinities against the active site of the epidermal growth factor receptor kinase (EGFR), have shown potential as anticancer agents. Their ability to inhibit the growth of cancer cells, such as the HepG-2 liver carcinoma cell line, underscores their significance in medical research and drug development (Sayed et al., 2019).
Mechanism of Action
Mode of Action
It is known that pyrazole derivatives can interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Pyrazole derivatives are known for their diverse pharmacological effects, including antileishmanial and antimalarial activities . The downstream effects of these interactions would depend on the specific targets and pathways involved.
Result of Action
It is known that pyrazole derivatives can have various pharmacological effects, depending on their specific targets and modes of action .
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 3-(1-methylpyrazol-4-yl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-3-14-9(13)4-8(12)7-5-10-11(2)6-7/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPWLRODRTRANFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CN(N=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1104243-87-9 | |
| Record name | ethyl 3-(1-methyl-1H-pyrazol-4-yl)-3-oxopropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3-Bromophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborine](/img/structure/B1523546.png)
![7-bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1523548.png)

![3-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1523551.png)







![2-(2-Bromophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborine](/img/structure/B1523561.png)

